molecular formula C11H15N3O B1428847 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde CAS No. 1340260-74-3

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

Cat. No.: B1428847
CAS No.: 1340260-74-3
M. Wt: 205.26 g/mol
InChI Key: ZUOUBIRNWGSAHN-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C11H15N3O. It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine derivatives can also vary widely. Some pyrimidine derivatives have shown antimicrobial activity , but the specific mechanism of action for “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” is not available in the information I found.

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the study of pyrimidine derivatives could involve exploring their potential therapeutic applications, given their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde typically involves the reaction of 6-methyl-2-chloropyrimidine-4-carbaldehyde with piperidine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

    Reduction: 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-methanol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(1-piperidinyl)-1H-pyrimidin-4-one
  • 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil)

Uniqueness

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is unique due to the presence of both the piperidine ring and the aldehyde functional groupThe compound’s structural features enable it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUBIRNWGSAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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